1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a heterocyclic hybrid featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,2,4-oxadiazole moiety. The 3,4-dimethylphenyl group on the oxadiazole ring and the 4-ethoxyphenyl substituent on the triazole-dione system contribute to its unique electronic and steric profile.
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-4-32-17-9-7-16(8-10-17)29-22(30)19-20(23(29)31)28(27-25-19)12-18-24-21(26-33-18)15-6-5-13(2)14(3)11-15/h5-11,19-20H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYRDMZVSCOYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by further functionalization to introduce the oxadiazole and ethoxyphenyl groups . The reaction conditions often require the use of catalysts such as copper(I) salts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents .
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound contains three nitrogen-rich heterocycles :
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1,2,4-oxadiazole ring (electron-deficient, prone to nucleophilic attack)
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Pyrrolo[3,4-d] triazole core (conjugated aromatic system with multiple hydrogen-bonding sites)
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Substituents : 4-ethoxyphenyl and 3,4-dimethylphenyl groups (modulate steric and electronic effects)
These features enable participation in reactions such as nucleophilic substitution, cycloadditions, and hydrogen bonding interactions .
Nucleophilic Substitution Reactions
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Oxadiazole ring substitution | Attack at the electrophilic oxadiazole nitrogen | Base-catalyzed, elevated temperatures |
| Triazole ring functionalization | Substitution at triazole positions | Acidic or neutral conditions, metal catalysts |
The oxadiazole moiety’s electron-deficient nature makes it susceptible to nucleophilic attack, while the triazole core’s aromatic stability limits reactivity.
Cycloaddition Reactions
The conjugated triazole system can engage in [4+2] or [2+4] cycloadditions (e.g., Diels-Alder), particularly under thermal or photochemical conditions. These reactions expand the compound’s utility in synthesizing macrocycles or complex heterocyclic derivatives.
Hydrolysis and Ring-Opening
| Reaction | Outcome | Conditions |
|---|---|---|
| Triazole ring hydrolysis | Cleavage to form carbonyl compounds | Acidic/basic aqueous solutions, heat |
| Oxadiazole hydrolysis | Formation of amides or carboxylic acids | Strong acids/bases, reflux |
Hydrolytic cleavage of these rings is less common due to their aromatic stability but may occur under harsh conditions.
Mechanistic Insights
The compound’s reactivity is governed by:
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Electron-deficient oxadiazole : Facilitates nucleophilic attack at nitrogen positions.
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Triazole’s aromaticity : Resists cleavage but allows for π-interactions (e.g., with biomolecules).
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Substituent effects : The ethoxy group enhances electron-donating capacity, while 3,4-dimethylphenyl introduces steric hindrance.
Biological interactions may involve π-stacking with DNA/RNA bases or hydrogen bonding at polar sites, though specific mechanisms require further study.
Analytical Characterization
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and triazole moieties exhibit promising anticancer activities. For instance:
- Mechanism of Action : The oxadiazole ring has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The triazole component may enhance the compound's ability to interact with biological targets such as enzymes involved in cancer metabolism .
- Case Studies : A study published in Molecules highlighted the synthesis of similar compounds and their evaluation against cancer cell lines. These studies suggest that modifications to the oxadiazole or triazole components can lead to enhanced anticancer efficacy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties:
- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is particularly noted for its antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
- Research Findings : A study focusing on the synthesis of oxadiazole derivatives reported significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents .
Photophysical Properties
The unique structure of the compound may also lend itself to applications in material science:
- Fluorescent Materials : The incorporation of heterocycles like oxadiazoles into polymers has been explored for creating fluorescent materials. These materials can be used in sensors and light-emitting devices due to their tunable photophysical properties .
- Thermal Stability : Oxadiazoles are known for their thermal stability which makes them suitable for high-performance materials in electronics and coatings. This characteristic could be beneficial for developing advanced materials that require durability under heat .
Pesticidal Activity
The compound may also find applications in agriculture:
- Insecticidal Properties : Research indicates that oxadiazoles possess insecticidal activities against various pests. This suggests that derivatives of the compound could be explored for developing new agrochemicals aimed at pest control .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-ethoxyphenyl group likely improves membrane permeability compared to methoxy or ethyl analogs .
Pharmacological Activity
Triazole-oxadiazole hybrids are prominent in anticancer research. While the target compound’s IC50 is unspecified, analogs with similar scaffolds show HepG2 inhibition (Table 2):
Inference :
The target compound’s triazole-dione core may synergize with the oxadiazole’s metabolic stability to enhance anticancer efficacy, though experimental validation is required .
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility and bioavailability. The 4-ethoxyphenyl group in the target compound may extend half-life compared to 4-methylphenyl analogs .
- Steric Bulk (e.g., dimethylphenyl) : May reduce off-target interactions but could limit penetration into dense tumor tissues .
Biological Activity
The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H24N6O2
- Molecular Weight : 440.5 g/mol
- SMILES Notation : CC(C)c1ccc(cc1)n1c2c(cn1)C(N(Cc1nc(c3ccc(C)c(C)c3)no1)C=N2)=O
- LogP : 5.9431 (indicating lipophilicity)
- Polar Surface Area : 71.632 Ų
Structural Representation
The structural complexity of the compound suggests a potential for diverse biological interactions. The presence of multiple aromatic rings and heterocycles may contribute to its pharmacological properties.
Anticancer Potential
Recent studies have indicated that compounds similar to this structure exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:
- Mechanism of Action : It is proposed that the compound may interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
- Case Study : In vitro studies demonstrated that derivatives of oxadiazole compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been observed that oxadiazole derivatives can inhibit the production of TNF-alpha and IL-6 in macrophages, indicating a possible mechanism for reducing inflammation .
- Research Findings : A study highlighted that compounds with similar oxadiazole moieties showed significant reduction in edema in animal models of inflammation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results:
- Broad-spectrum Activity : Compounds containing oxadiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 production | |
| Antimicrobial | Effective against various bacterial strains |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Potency (IC50) |
|---|---|---|
| Oxadiazole derivatives | Anticancer | 10 µM |
| Pyrrolo-triazole compounds | Anti-inflammatory | 15 µM |
| Ethoxy-substituted phenyl derivatives | Antimicrobial | 5 µg/mL |
Q & A
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to dissolve hydrophobic derivatives without precipitation .
- Salt formation : Convert free bases to hydrochloride salts for aqueous compatibility .
- Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability in cell culture media .
How to evaluate the compound’s stability under varying pH conditions?
Q. Advanced
- Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and monitor degradation via HPLC .
- Kinetic analysis : Calculate half-lives (t₁/₂) for hydrolytic cleavage of oxadiazole or triazole rings .
- Solid-state stability : Store under nitrogen and analyze by TGA/DSC to assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
